Torsemide is a loop diuretic primarily used in the treatment of edema associated with heart failure, renal disease, and hypertension [, , , ]. It works by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney []. This action leads to increased excretion of water, sodium, chloride, and other electrolytes, thereby reducing fluid overload in the body [, ].
Torsemide-d7 is a deuterated form of torsemide, a loop diuretic commonly used in the treatment of hypertension and edema associated with heart failure. The incorporation of deuterium into the torsemide structure enhances its pharmacokinetic properties and allows for improved tracking in metabolic studies. Torsemide itself is a sulfonamide derivative that works by inhibiting sodium and chloride reabsorption in the renal tubules.
Torsemide-d7 falls under the classification of pharmaceutical compounds, specifically as a diuretic agent. It is categorized within the broader class of sulfonamides and is recognized for its role in managing fluid retention and high blood pressure.
The synthesis of torsemide-d7 typically involves deuteration, which is the process of replacing hydrogen atoms with deuterium atoms in the molecular structure. This can be achieved through several methods, including:
The synthesis process generally requires careful control of reaction conditions, including temperature, pressure, and pH, to achieve high yields and purity. For example, reactions may be monitored by assessing pH changes or using chromatography techniques to verify product formation .
The molecular formula for torsemide-d7 is CHDNOS. The incorporation of deuterium alters the molecular weight and can influence the compound's stability and reactivity.
Torsemide-d7 can undergo various chemical reactions similar to its non-deuterated counterpart. These include:
The reactions involving torsemide-d7 are typically studied using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, which can provide insights into the behavior of deuterated compounds in different environments .
Torsemide-d7 functions similarly to torsemide by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure.
Torsemide-d7 serves several important roles in scientific research:
Stable isotope-labeled compounds like Torsemide-d7 (Torasemide-d7) represent critical tools in modern drug development. These compounds retain identical chemical and biological properties to their unlabeled counterparts while enabling precise tracking of drug metabolism and distribution. Torsemide-d7 specifically incorporates seven deuterium atoms (²H or D) into the torsemide structure, a loop diuretic used to treat edema and hypertension. Its primary utility lies in quantitative mass spectrometry studies, where it serves as an internal standard to improve analytical accuracy without altering pharmacological behavior [1] [2].
Isotopic labeling leverages non-radioactive heavy isotopes (e.g., deuterium, ¹³C) to replace atoms in drug molecules. This modification creates a distinct mass difference detectable via mass spectrometry while maintaining bioequivalence. Torsemide-d7 exemplifies this principle, enabling researchers to:
Table 1: Analytical Figures of Merit for Torsemide-d7 in Metabolism Studies
Application | Method | Key Performance Metrics |
---|---|---|
Quantification in Plasma | HPLC-ESI-MS/MS | Linearity: 1–2500 ng/mL (R² > 0.99) |
Metabolic Recovery Assessment | Protein Precipitation Extraction | Recovery: 84–87% |
CYP Phenotyping | Enzyme Incubation Assays | Precision: RSD < 15% |
Deuterium’s unique properties make it ideal for pharmaceutical labeling:
Note: KIE is negligible in Torsemide-d7 due to deuterium placement on aliphatic carbons rather than direct reaction centers [1].
Torsemide-d7’s structure (N-[[(1-Methylethyl-d7)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide) features deuterium atoms exclusively on the isopropyl moiety (–CD(CH₃)₂) [1] [10]. This design preserves pharmacological activity while enabling analytical utility:
Table 2: Structural Comparison of Torsemide vs. Torsemide-d7
Property | Torsemide | Torsemide-d7 | Functional Impact |
---|---|---|---|
Molecular Weight | 348.42 g/mol | 355.46 g/mol | MS detection shift |
Isopropyl Group | –CH(CH₃)₂ | –CD(CD₃)₂ | Blocks rapid oxidative metabolism |
CAS Number | 56211-40-6 | 1189375-06-1 | Unique identifier for regulated use |
Key Pharmacophore | Sulfonylurea moiety | Identical | Unaltered diuretic activity |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8